molecular formula C16H21FN2O5 B1340167 tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate CAS No. 250371-88-1

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate

Cat. No. B1340167
CAS RN: 250371-88-1
M. Wt: 340.35 g/mol
InChI Key: ZYMMCZDHFJZAEQ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the fluoro and nitro substituents on the phenyl ring suggests that this compound could be an intermediate in the synthesis of more complex molecules, possibly with pharmaceutical applications.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, the chemoselective nitration of phenols with tert-butyl nitrite to obtain mononitro derivatives is a relevant method that could potentially be applied to the synthesis of tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate . Additionally, the synthesis of N-Boc piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involves nucleophilic substitution reactions and is characterized by spectroscopic methods including FT-IR, NMR, and LCMS . These methods could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar piperazine derivatives has been confirmed by single crystal X-ray diffraction analysis . For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was subjected to crystallographic and conformational analysis, and its molecular structure was calculated using density functional theory (DFT) . These techniques could be employed to analyze the molecular structure of tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate, providing insights into its conformation and stability.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from the synthesis of related compounds. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction . The presence of the nitro group in tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate suggests that it could undergo further chemical transformations, such as reduction to an amino group, which could be useful in the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provides information about its steric properties . Similarly, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate offers insights into bond lengths and angles, which are typical for this class of compounds . These properties are crucial for understanding the behavior of tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate in various environments and could predict its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Characterization of Piperidine Derivatives

Piperidine derivatives, including tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate, are crucial intermediates in the synthesis of numerous biologically active molecules. These compounds have been extensively studied for their synthetic routes, characterization, and applications in developing pharmaceuticals and other chemical entities.

Key Intermediates in Drug Synthesis

Research has shown the importance of tert-butyl piperidine derivatives as key intermediates in the synthesis of drugs like crizotinib, Vandetanib, and potential deoxycytidine kinase (dCK) inhibitors. These compounds are synthesized through multi-step chemical processes, highlighting their significance in medicinal chemistry for the development of treatments for various conditions, including cancer and viral infections (D. Kong et al., 2016); (Min Wang et al., 2015); (Haiming Zhang et al., 2009).

Structural and Molecular Studies

Studies involving tert-butyl piperidine derivatives also focus on their structural and molecular properties, such as crystal structure analysis and density functional theory (DFT) calculations. These studies provide insights into the molecular stability, conformations, and potential reactivity of these compounds, which is valuable for designing new chemical entities with desired properties (Zhi-Ping Yang et al., 2021).

Synthesis Optimization

Research efforts are also directed towards optimizing the synthesis of tert-butyl piperidine derivatives. These studies aim to improve the yields, reduce the number of steps, and identify cost-effective and environmentally friendly synthetic routes. This research is crucial for scaling up the production of these intermediates for industrial applications and further pharmaceutical development (Bingbing Zhao et al., 2017).

properties

IUPAC Name

tert-butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMMCZDHFJZAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476538
Record name tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
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Molecular Weight

340.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate

CAS RN

250371-88-1
Record name 1,1-Dimethylethyl 4-(2-fluoro-4-nitrophenoxy)-1-piperidinecarboxylate
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Record name tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
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